Pyridinium, 4-cyano-1-hexadecyl-
Description
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Structure
3D Structure
Properties
CAS No. |
66607-34-9 |
|---|---|
Molecular Formula |
C22H37N2+ |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C22H37N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-22(21-23)17-20-24/h16-17,19-20H,2-15,18H2,1H3/q+1 |
InChI Key |
KXRDLAFDACMDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N |
Origin of Product |
United States |
The Significance of Quaternary Pyridinium Salts in Contemporary Chemical Science
Quaternary pyridinium (B92312) salts represent a versatile and significant class of organic compounds in modern chemistry. researchgate.net These are heterocyclic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring, which is bonded to four carbon atoms. acs.org This structure imparts a cationic nature to the molecule, making many of them effective cationic surfactants. jst.go.jpnih.gov
Initially recognized for their germicidal properties, the applications of quaternary pyridinium salts have expanded considerably through extensive research and modification of their properties. jst.go.jpnih.gov Their utility now spans a wide range of industrial and domestic applications. jst.go.jpnih.gov In the realm of scientific research, they are employed as catalysts, in the development of electrochemical devices, and have applications in materials science and biochemistry. researchgate.net The ability to functionalize the pyridine ring, either at the nitrogen or the carbon atoms, allows for the tuning of their chemical and electronic properties to suit specific applications. researchgate.net The synthesis of these salts is typically achieved through the quaternization of pyridine with an alkyl halide. researchgate.net
The Rationale for Dedicated Research on Long Chain Cyano Functionalized Pyridinium Derivatives
The dedicated research into long-chain cyano-functionalized pyridinium (B92312) derivatives, such as Pyridinium, 4-cyano-1-hexadecyl-, stems from the unique combination of properties conferred by its distinct molecular components. The long hexadecyl (C16) alkyl chain imparts significant surface-active properties, similar to other well-known cationic surfactants like cetylpyridinium (B1207926) chloride. nih.gov This long hydrocarbon tail is responsible for the molecule's ability to self-assemble into micelles in aqueous solutions and to adsorb at interfaces. jst.go.jp
The presence of a cyano (-C≡N) group at the 4-position of the pyridine (B92270) ring introduces specific electronic and chemical characteristics. The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of the pyridinium head group. This functionalization can be a key feature for applications in areas such as molecular electronics or as a component in redox-active materials. semanticscholar.org Furthermore, the nitrile functionality offers a site for further chemical transformations, allowing for the synthesis of more complex molecular architectures.
The combination of a long alkyl chain and a reactive, electronically distinct cyano group in a single molecule makes these compounds attractive targets for research. Scientists are exploring how this dual functionality can lead to novel materials with applications in areas such as drug delivery, gene transfection, and the creation of advanced functional materials.
Fundamental Structural Features and Academic Nomenclature of Pyridinium, 4 Cyano 1 Hexadecyl
Foundational Quaternization Strategies for 1-Hexadecylpyridinium Core Formation
The most direct and fundamental approach to synthesizing the 1-hexadecylpyridinium core involves the quaternization of a pyridine ring. This process entails the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium cation. acs.orgwikipedia.org
Direct Alkylation of 4-Cyanopyridine (B195900) and Analogues
The primary method for the synthesis of 4-cyano-1-hexadecylpyridinium is the direct alkylation of 4-cyanopyridine. This reaction, a classic example of nucleophilic substitution, involves the treatment of 4-cyanopyridine with a 1-hexadecyl halide, typically 1-bromohexadecane (B154569) or 1-chlorohexadecane. google.comnih.gov The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the hexadecyl halide and displacing the halide ion to form the desired pyridinium salt.
The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may be facilitated by heating. google.comnih.gov The choice of solvent can influence the reaction rate and yield. The general scheme for this reaction is as follows:
Scheme 1: Direct Alkylation of 4-Cyanopyridine
The quaternization of poly(4-vinylpyridine) with tetradecyl bromide has also been studied, indicating that the degree of quaternization can be controlled. nih.gov This suggests that similar control could be exercised in the synthesis of the monomeric 4-cyano-1-hexadecylpyridinium.
A method for preparing hexadecylpyridinium chloride involves the condensation reaction of cetyl chloride and pyridine. google.com The process includes recycling the pyridine after the reaction and purifying the crude product through recrystallization from a mixture of water and acetone, followed by a secondary crystallization from ethanol (B145695) and acetone. google.com
| Reactants | Reagents/Solvents | Product | Yield | Reference |
| 4-Cyanopyridine, 1-Hexadecyl Bromide | Acetonitrile | 4-Cyano-1-hexadecylpyridinium Bromide | High | nih.gov |
| Pyridine, Cetyl Chloride | None (neat) | Hexadecylpyridinium Chloride | 88.5% | google.com |
| 1,2-di(pyridin-4-yl)ethane, Benzyl (B1604629) Bromide | Acetonitrile | Bis-benzyl pyridinium bromide | 94% | nih.gov |
Mechanistic Considerations in Pyridinium Salt Synthesis
The formation of pyridinium salts via direct alkylation is a bimolecular nucleophilic substitution (SN2) reaction. acs.org The rate of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric and electronic properties of the pyridine derivative.
Primary halides, like 1-hexadecyl halides, are more reactive than secondary or tertiary halides in SN2 reactions due to reduced steric hindrance. acs.org The reactivity of the halide leaving group also plays a crucial role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. acs.org
The Zincke reaction provides an alternative, albeit more complex, route to N-substituted pyridinium salts. nih.govresearchgate.netwikiwand.com This reaction involves the treatment of a pyridine with 1-chloro-2,4-dinitrobenzene (B32670) to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt). nih.gov This salt can then react with a primary amine, in a process involving nucleophilic addition, ring-opening, and subsequent ring-closure (ANRORC mechanism), to yield the desired N-substituted pyridinium salt and 2,4-dinitroaniline (B165453) as a byproduct. researchgate.netwikiwand.com While not a direct route to 4-cyano-1-hexadecylpyridinium, the Zincke reaction highlights the versatility of pyridinium chemistry. Mechanistic studies have detailed the potential for intermolecular cycloaddition reactions in the formation of pyridinium derivatives. researchgate.net
Advanced Synthetic Routes for Pyridinium Systems
Beyond direct alkylation, more sophisticated methods have been developed for the synthesis of highly functionalized and complex pyridinium systems. While not always directly applied to the synthesis of 4-cyano-1-hexadecylpyridinium, these methods offer potential avenues for creating analogues and derivatives.
Kröhnke Pyridine Synthesis and its Derivatives
The Kröhnke pyridine synthesis is a powerful method for preparing highly substituted pyridines. wikipedia.orgwikipedia.orgresearchgate.net It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source, typically ammonium (B1175870) acetate. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the pyridine ring. wikipedia.org
While the classic Kröhnke synthesis builds the pyridine ring itself, adaptations could potentially be used to introduce functionality to a pre-formed pyridinium system or to construct a pyridinium ring with a long alkyl chain already attached to the nitrogen. The broad scope of the Kröhnke synthesis, tolerating a wide array of substituents, makes it a valuable tool in pyridine chemistry. wikipedia.orgnih.gov
| Reactants | Conditions | Product | Reference |
| α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds | Ammonium acetate | 2,4,6-Trisubstituted pyridines | wikipedia.org |
| Chalcones | TMSOTf/HMDS, Microwave irradiation | 2,4,6-Triarylpyridines | nih.gov |
Cyclization Reactions Involving Pyridinium Zwitterions
Pyridinium zwitterions, particularly pyridinium 1,4-zwitterions, are versatile intermediates in the synthesis of various heterocyclic compounds. rsc.orgrsc.orgmdpi.comnih.gov These zwitterions can participate in a range of cyclization reactions, acting as building blocks for constructing fused and polycyclic systems. rsc.orgrsc.orgmdpi.comresearchgate.net
Recent advances have explored the use of pyridinium 1,n-zwitterions (where n=4 or 5) in catalyst-free, fluoride-promoted, base-promoted, and transition-metal-catalyzed cyclization reactions. rsc.org For instance, pyridinium 1,4-zwitterionic thiolates have been reacted with α-functionalized bromoalkanes to afford pyridothiazines, which can then be converted to indolizine (B1195054) derivatives. rsc.org These methodologies, while focused on more complex heterocyclic systems, demonstrate the rich reactivity of pyridinium intermediates that could potentially be harnessed for the synthesis of novel 4-cyano-1-hexadecylpyridinium analogues.
Preparation of Bis(pyridinium) Derivatives
The synthesis of bis(pyridinium) compounds, which contain two pyridinium moieties linked by a spacer, has also been an area of active research. nih.govresearchgate.netnih.govmdpi.com These molecules are often prepared by reacting a dihaloalkane with an excess of the desired pyridine derivative. For example, a series of bis(pyridinium)alkanes have been prepared and their biological activities investigated. nih.gov
More recently, the synthesis of dialkyl pyridinium bis-quaternary ammonium compounds (bis-QACs) with alkane and alkene linkers has been reported, utilizing an Ullman-type reaction followed by N-alkylation. researchgate.net The synthesis of bis-ionic liquids based on a 1,2-di(pyridin-4-yl)ethane core has also been achieved through bis-alkylation with benzyl bromide. nih.gov These strategies could be adapted to synthesize bis(4-cyanopyridinium) derivatives linked by a hexadecyl chain or other spacers.
| Starting Material | Alkylating/Linking Agent | Product Type | Reference |
| 1,2-di(pyridin-4-yl)ethane | Benzyl bromide | Bis-benzyl pyridinium bromide | nih.gov |
| Dipyridyl compound | Dihaloalkane | Bis(pyridinium)alkane | nih.gov |
| Pyridine derivative | Dihaloalkane | Dialkyl pyridinium bis-QAC | researchgate.net |
Catalytic Approaches in the Synthesis of Pyridinium Derivatives
The synthesis of pyridine and its derivatives has been significantly advanced through the development of catalytic methodologies. These approaches are often preferred over traditional condensation strategies due to their efficiency, selectivity, and milder reaction conditions. Recent progress has centered on transition-metal-catalyzed cyclization and cross-coupling reactions, as well as organocatalytic strategies, which provide novel pathways to highly functionalized pyridine and dihydropyridine (B1217469) structures. rsc.orgnih.gov
Utilization of Heteropolyacid Catalysts
Heteropolyacids (HPAs) are complex inorganic polyoxometalates, with the Keggin-type structure being one of the most common and well-studied. mdpi.commdpi.com These compounds possess exceptionally strong Brønsted acidity, approaching the superacidic region, which makes them highly effective catalysts in a wide array of organic reactions. mdpi.com A key advantage of HPAs is their potential for reusability and modification, positioning them as environmentally benign and economically viable catalysts. mdpi.com
In the context of pyridine derivative synthesis, HPAs have been successfully employed as catalysts for the preparation of 1,4-dihydropyridine (B1200194) derivatives, which are important precursors to pyridines and are known for their biological activities. mdpi.com A notable example involves the creation of micellar Keggin heteropolyacid catalysts. Researchers have synthesized these catalysts using precursors such as 1-hexadecylpyridinium chloride and Keggin heteropolyacids like H₃PMo₁₂O₄₀. mdpi.com The resulting catalytic systems, such as PMo₁₂C₁₆Py, were effectively used in the synthesis of bioactive 1,4-dihydropyridines, including nifedipine (B1678770) and nemadipine B. mdpi.com The use of 1-hexadecylpyridinium chloride in the catalyst preparation highlights a direct synthetic application of the hexadecylpyridinium cation structure. mdpi.com
Table 1: Heteropolyacid Catalysts in Dihydropyridine Synthesis
| Catalyst Precursors | Resulting Catalyst | Application | Reference |
|---|---|---|---|
| 1-Hexadecylpyridinium chloride, H₃PMo₁₂O₄₀ | PMo₁₂C₁₆Py | Synthesis of 1,4-dihydropyridine derivatives (e.g., nifedipine) | mdpi.com |
| 1-Hexadecylpyridinium chloride, H₄PMo₁₁VO₄₀ | PMo₁₁VC₁₆Py | Synthesis of 1,4-dihydropyridine derivatives | mdpi.com |
| H₅PW₁₀V₂O₄₀ anchored on SBA-15 modified with pyridine | HPA/TPI-SBA-15 | Preparation of bis-(indolyl)-methanes | mdpi.com |
General Catalytic Conditions and Optimization in Pyridine/Dihydropyridine Synthesis
Optimizing reaction conditions is a critical step in catalytic synthesis to maximize product yield, enhance selectivity, and ensure process efficiency. Key parameters that are typically investigated include the choice of catalyst, solvent, reaction temperature, and, where applicable, the nature of the base and the counterion of the reactants. researchgate.net
Recent studies in the catalytic synthesis of dihydropyridines (DHPs) from pyridinium salts offer significant insights into this optimization process. For instance, the first organocatalytic approach to pyridine dearomatization using pronucleophiles at the carboxylic acid oxidation level was developed for synthesizing chiral 1,4-DHPs from pyridinium salts, including 3-cyano-substituted variants. rsc.org The optimization studies for this reaction revealed a strong dependence on several factors. rsc.org
Solvent and Base: The choice of solvent was found to be crucial for achieving high enantioselectivity, with toluene (B28343) providing significant asymmetric induction where other solvents failed. rsc.org The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base also proved to be optimal for the product's enantioselectivity. rsc.org
Counterion Effect: The nature of the counterion on the N-alkyl pyridinium salt played a critical role in the reaction's effectiveness. A systematic investigation showed that coordinating anions like bromide (Br⁻) and chloride (Cl⁻) led to higher yields and stereoselectivity compared to non-coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). rsc.org
Table 2: Effect of Pyridinium Salt Counterion on a Catalytic 1,4-Dihydropyridine Synthesis
This table summarizes the optimization of the counterion for the catalytic addition to a pyridinium salt, demonstrating its impact on reaction yield and stereoselectivity.
| Entry | Pyridinium Salt | Counterion | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| 1 | N-Alkyl Pyridinium Bromide | Br⁻ | 85 | 93:7 | rsc.org |
| 2 | N-Alkyl Pyridinium Chloride | Cl⁻ | 80 | 93:7 | rsc.org |
| 3 | N-Alkyl Pyridinium Tetrafluoroborate | BF₄⁻ | 49 | 86:14 | rsc.org |
| 4 | N-Alkyl Pyridinium Hexafluorophosphate | PF₆⁻ | 66 | 87:13 | rsc.org |
Further examples of condition optimization are prevalent in the literature. The synthesis of functionalized pyridines through a multi-component domino reaction was optimized by screening various metal Lewis acid catalysts, which identified a gallium-based catalyst as highly effective. researchgate.net Similarly, the hydrogenation of pyridines to piperidines was optimized by testing different rhodium catalysts and reaction conditions, identifying Rh₂O₃ as a highly active catalyst under mild conditions (5 bar H₂, 40 °C). rsc.org These examples underscore the principle that successful catalytic synthesis relies on the systematic and detailed optimization of multiple reaction parameters.
Comprehensive Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach is essential for the unambiguous identification and detailed analysis of 4-cyano-1-hexadecylpyridinium. This involves the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, alongside Mass Spectrometry (MS) and elemental analysis to confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides unparalleled insight into the molecular framework of 4-cyano-1-hexadecylpyridinium by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum of 4-cyano-1-hexadecylpyridinium is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridinium ring and the aliphatic protons of the hexadecyl chain. The protons on the pyridinium ring are expected to be significantly deshielded due to the electron-withdrawing effect of the quaternary nitrogen and the cyano group, appearing at higher chemical shifts (δ). Specifically, the protons ortho to the nitrogen atom (H-2, H-6) would be the most downfield, likely appearing as a doublet around δ 9.0-9.5 ppm. The protons meta to the nitrogen (H-3, H-5) would also form a doublet at a slightly upfield position, estimated to be in the range of δ 8.0-8.5 ppm.
The hexadecyl chain protons would present a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons directly attached to the pyridinium nitrogen (-CH₂-) would be the most deshielded of the alkyl chain, expected around δ 4.5-5.0 ppm as a triplet. The subsequent methylene groups along the chain would produce a large, complex multiplet in the δ 1.2-1.4 ppm region, often referred to as the "methylene envelope." The terminal methyl group (-CH₃) of the hexadecyl chain would appear as a triplet at approximately δ 0.8-0.9 ppm. chemicalbook.comchemicalbook.comnih.govchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would corroborate the structural features observed in the ¹H NMR. The carbon atoms of the pyridinium ring are expected in the downfield region (δ 120-150 ppm), with the carbon bearing the cyano group and the carbons adjacent to the nitrogen showing distinct chemical shifts. The cyano carbon itself would have a characteristic signal in the δ 115-120 ppm range. The carbons of the hexadecyl chain would appear in the upfield region, with the carbon directly bonded to the nitrogen being the most deshielded of the aliphatic carbons (around δ 60-65 ppm). The remaining methylene carbons would resonate between δ 20-35 ppm, and the terminal methyl carbon would be found at approximately δ 14 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-cyano-1-hexadecylpyridinium This table is a predictive representation based on data from analogous compounds.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Pyridinium H-2, H-6 | 9.0 - 9.5 (d) | ~145 |
| Pyridinium H-3, H-5 | 8.0 - 8.5 (d) | ~128 |
| Pyridinium C-4 | - | ~125 |
| Cyano (-C≡N) | - | 115 - 120 |
| N-CH₂ (Hexadecyl) | 4.5 - 5.0 (t) | 60 - 65 |
| -(CH₂)₁₄- (Hexadecyl) | 1.2 - 1.4 (m) | 20 - 35 |
| -CH₃ (Hexadecyl) | 0.8 - 0.9 (t) | ~14 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 4-cyano-1-hexadecylpyridinium by detecting their characteristic vibrational frequencies. The IR spectrum is expected to display several key absorption bands.
A sharp and intense band corresponding to the C≡N stretching vibration of the cyano group is a definitive feature and is anticipated to appear in the range of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations of the pyridinium ring would be observed above 3000 cm⁻¹, typically between 3050 and 3150 cm⁻¹. The aliphatic C-H stretching vibrations of the hexadecyl chain will be prominent, with asymmetric and symmetric stretches appearing around 2920 cm⁻¹ and 2850 cm⁻¹, respectively.
The C=C and C=N stretching vibrations within the pyridinium ring are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring will also be present in the fingerprint region. The long alkyl chain will also contribute to a characteristic scissoring vibration band around 1465 cm⁻¹. chemicalbook.comchemicalbook.com
Table 2: Characteristic FT-IR Absorption Bands for 4-cyano-1-hexadecylpyridinium This table is a predictive representation based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (asymmetric) | ~2920 | Strong |
| Aliphatic C-H Stretch (symmetric) | ~2850 | Strong |
| C≡N Stretch | 2220 - 2240 | Sharp, Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |
| Aliphatic CH₂ Scissoring | ~1465 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the 4-cyano-1-hexadecylpyridinium molecule. The pyridinium ring, being an aromatic system, is the primary chromophore. The presence of the electron-withdrawing cyano group is expected to influence the absorption maxima.
The UV-Vis spectrum is predicted to show strong absorption bands in the ultraviolet region, likely corresponding to π → π* transitions within the pyridinium ring. These transitions are typically observed in the range of 200-300 nm. The introduction of the cyano group may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridinium compounds. The long alkyl chain is not expected to contribute significantly to the UV-Vis absorption in this region. researchgate.netresearchgate.net
Fluorescence Spectroscopy for Photophysical Property Analysis
The fluorescence properties of 4-cyano-1-hexadecylpyridinium are of interest for potential applications in sensing and imaging. While pyridinium salts themselves are often weakly fluorescent, the presence of the cyano group can modulate the photophysical properties.
Upon excitation at a suitable wavelength, determined from the UV-Vis absorption spectrum, the compound may exhibit fluorescence emission. The introduction of a cyano group has been shown in other systems to sometimes enhance fluorescence quantum yield and can lead to a red-shifted emission. nih.gov The fluorescence spectrum would provide information on the emission maximum (λ_em) and the Stokes shift (the difference between the absorption and emission maxima), which are important parameters for characterizing a fluorophore. The fluorescence behavior can also be sensitive to the local environment, such as solvent polarity.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of 4-cyano-1-hexadecylpyridinium. Using a soft ionization technique such as electrospray ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the cationic species [M]⁺, which is the 4-cyano-1-hexadecylpyridinium ion itself. The theoretical exact mass of this cation (C₂₂H₃₇N₂⁺) can be calculated and compared with the experimentally determined m/z value for high-resolution mass spectrometry (HRMS) confirmation. nih.govnist.gov
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (e.g., for a bromide salt: C₂₂H₃₇BrN₂), providing further evidence for the purity and identity of the synthesized compound.
X-ray Diffraction (XRD) and Crystallographic Studies
Single-crystal X-ray diffraction (XRD) would provide the most definitive structural information for 4-cyano-1-hexadecylpyridinium, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Based on studies of analogous compounds like 4-cyano-1-methylpyridinium bromide and iodide, it is anticipated that the pyridinium ring would be essentially planar. nih.govresearchgate.net The hexadecyl chain would likely adopt an extended, all-trans conformation to minimize steric hindrance. In the crystal lattice, the cationic 4-cyano-1-hexadecylpyridinium molecules would be arranged with the counter-anions (e.g., bromide or chloride) in a regular, repeating pattern. Intermolecular forces, such as ion-pairing, van der Waals interactions between the long alkyl chains, and potentially weak C-H···N or C-H···anion hydrogen bonds, would govern the crystal packing. nih.govresearchgate.net The long alkyl chains may lead to the formation of layered structures or other organized assemblies in the solid state.
Table 3: Predicted Crystallographic Parameters for a 4-cyano-1-alkylpyridinium Salt This table is a predictive representation based on data from analogous compounds.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |
| Pyridinium Ring Conformation | Planar |
| Hexadecyl Chain Conformation | Extended (all-trans) |
| Key Intermolecular Interactions | Ion-pairing, van der Waals forces, C-H···anion interactions |
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Studies on simpler 4-cyanopyridinium salts, such as 4-cyanopyridinium nitrate (B79036) and 4-cyanopyridinium hydrogen sulfate, have shown that the 4-cyanopyridinium cation is essentially planar. scielo.org.conih.gov It is anticipated that in 4-cyano-1-hexadecylpyridinium, the pyridinium ring and the attached cyano group would also adopt a planar or near-planar geometry. The long hexadecyl chain, being flexible, would likely adopt a stable, extended all-trans conformation to minimize steric hindrance, a common feature in the crystal structures of long-chain alkyl salts.
Table 1: Anticipated Crystallographic Parameters for 4-Cyano-1-hexadecylpyridinium (Hypothetical)
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for long-chain alkyl salts. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Often favored for efficient packing of molecules without inherent chirality. |
| Pyridinium Ring Geometry | Planar | Based on data from related 4-cyanopyridinium structures. scielo.org.conih.gov |
| Hexadecyl Chain Conformation | Predominantly all-trans | Energetically most favorable conformation for long alkyl chains, maximizing van der Waals contacts. |
| Molecular Packing | Bilayer or Interdigitated | Driven by the amphiphilic nature of the molecule to segregate hydrophobic tails and polar head groups. |
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The supramolecular architecture of crystalline 4-cyano-1-hexadecylpyridinium would be stabilized by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking involving the pyridinium head groups, and van der Waals forces among the hexadecyl tails.
Hydrogen Bonding: In the absence of strong hydrogen bond donors in the 4-cyano-1-hexadecylpyridinium cation itself, the primary hydrogen bonding interactions would involve the pyridinium ring and the counter-ion (e.g., a halide or a more complex anion). The aromatic C-H groups of the pyridinium ring can act as weak hydrogen bond donors, forming C-H···A⁻ interactions with the anion. If water molecules are present in the crystal lattice, they can act as bridging elements, forming more extensive hydrogen-bonding networks. In cocrystals of 4-cyanopyridine with dicarboxylic acids, strong O-H···N(pyridine) hydrogen bonds are the dominant interaction. researchgate.netd-nb.info
π-π Stacking: The electron-deficient pyridinium ring is highly susceptible to π-π stacking interactions. Crystal structure analyses of 4-cyanopyridine and its salts consistently reveal the presence of significant π-π stacking. researchgate.netd-nb.info In these structures, the pyridinium rings often arrange in a parallel-displaced or T-shaped manner to optimize the electrostatic interactions between the electron-poor ring and the π-electron cloud. The presence of the electron-withdrawing cyano group further enhances the π-acceptor character of the pyridinium ring, promoting strong stacking interactions. It is expected that π-π stacking would be a key feature in the crystal packing of 4-cyano-1-hexadecylpyridinium, contributing significantly to the stability of the head-group region. rsc.orgnih.gov These stacking interactions often lead to the formation of one- or two-dimensional supramolecular motifs. researchgate.net
Table 2: Summary of Expected Intermolecular Interactions in Crystalline 4-Cyano-1-hexadecylpyridinium
| Interaction Type | Participating Groups | Expected Significance & Characteristics |
| π-π Stacking | 4-Cyanopyridinium rings | High. A dominant interaction stabilizing the crystal lattice, likely in a parallel-displaced arrangement with inter-planar distances of 3.3–3.8 Å. researchgate.netd-nb.info |
| Hydrogen Bonding | Pyridinium C-H and counter-ion (A⁻) | Moderate. C-H···A⁻ interactions would contribute to the cohesion between cations and anions. |
| Ion-Pairing | Positively charged Pyridinium N and negatively charged counter-ion | High. Strong electrostatic attraction between the cationic head group and the anion. |
| Van der Waals Forces | Hexadecyl chains | High. A major contributor to the overall lattice energy, arising from the extensive contacts between the long alkyl chains in their segregated hydrophobic domains. |
Supramolecular Chemistry and Self Assembly Phenomena
Micellar Aggregation in Aqueous and Non-Aqueous Media
In solution, individual surfactant molecules, or monomers, of 4-cyano-1-hexadecylpyridinium can spontaneously associate to form organized aggregates known as micelles. This process, termed micellization, is a key aspect of its supramolecular chemistry.
The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which the formation of micelles becomes significant. wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, there is a sharp increase in the formation of micelles. wikipedia.org This transition is often detected by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, or through fluorescence spectroscopy. wikipedia.orgnih.gov
Several factors can influence the CMC of 4-cyano-1-hexadecylpyridinium:
Amphiphile Structure: The length of the hydrophobic alkyl chain is a primary determinant. Longer chains generally lead to a lower CMC due to increased hydrophobicity. aatbio.com The presence of the pyridinium (B92312) head group, being ionic, results in a higher CMC in aqueous solutions compared to non-ionic surfactants. aatbio.com
Temperature: The effect of temperature on the CMC of ionic surfactants like 4-cyano-1-hexadecylpyridinium can be complex. Initially, an increase in temperature can decrease the hydration of the hydrophilic head group, which promotes micellization and lowers the CMC. aatbio.comresearchgate.net However, at higher temperatures, the disruption of the structured water around the hydrophobic tail can disfavor micellization, leading to an increase in the CMC. aatbio.comresearchgate.net
Presence of Additives:
Electrolytes: The addition of salts to an aqueous solution of an ionic surfactant typically lowers the CMC. aatbio.com The counter-ions from the salt can reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in a micelle, thereby facilitating their aggregation at lower concentrations. aatbio.com
Organic Cosolvents: The addition of polar organic solvents can significantly alter the CMC. These solvents can make the bulk phase a better solvent for the surfactant molecules, which disfavors the transfer of the hydrophobic tail into the micelle and consequently increases the CMC. researchgate.netscholarsresearchlibrary.com
A comparative table of CMCs for similar cationic surfactants is provided below:
| Surfactant | CMC (mol/L) in Water at 25°C |
| Decyltrimethylammonium bromide | 0.065 |
| Dodecyltrimethylammonium bromide | 0.016 |
| Hexadecyltrimethylammonium bromide | 0.00092 |
This table showcases the trend of decreasing CMC with increasing alkyl chain length for cationic surfactants. Data from Wikipedia. wikipedia.org
The micelles formed by 4-cyano-1-hexadecylpyridinium are not static structures. Their shape (morphology) and size can vary depending on the solution conditions. Common morphologies include spherical, cylindrical (rod-like), and even more complex structures.
The size of the micelles and the number of surfactant molecules per micelle (aggregation number) are influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. For instance, for the related compound cetylpyridinium (B1207926) chloride (CPC), an increase in salt concentration can lead to an increase in micelle size. researchgate.net
The interior of a micelle, formed by the hydrophobic tails, creates a nonpolar microenvironment within the bulk polar solvent. This hydrophobic core is capable of solubilizing nonpolar molecules, a phenomenon crucial for applications like drug delivery and detergency. The properties of this microenvironment can be probed using spectroscopic techniques with molecules whose spectral characteristics are sensitive to the polarity of their surroundings.
The composition of the solvent plays a critical role in the micellization of 4-cyano-1-hexadecylpyridinium. The addition of organic cosolvents to water can have a profound effect. Generally, adding a cosolvent that increases the solubility of the surfactant monomers in the bulk solution will make micelle formation less favorable, resulting in an increased CMC. researchgate.net For example, the addition of formamide (B127407) to water has been shown to disrupt micelle formation due to a reduction in the solvophobic effect. scholarsresearchlibrary.com
Conversely, some cosolvents can promote micellization. For instance, the addition of ethylene (B1197577) glycol to water can reduce the hydration of the surfactant head groups, which can lead to micellar growth. scholarsresearchlibrary.com In non-aqueous but highly structured solvents like deep eutectic solvents (DES), the self-assembly behavior can be significantly different from that in water. The specific interactions between the surfactant and the DES components dictate the solubility and the resulting micellar morphology. mdpi.comrsc.org For example, the cationic surfactant cetyltrimethylammonium bromide (CTAB) forms micelles in certain DES compositions but is insoluble in others. rsc.org
Formation of Monolayers and Bilayer Structures at Interfaces
At the interface between two phases, such as air-water or oil-water, 4-cyano-1-hexadecylpyridinium molecules can arrange themselves to form organized, two-dimensional structures.
Due to its amphiphilic nature, 4-cyano-1-hexadecylpyridinium is surface-active. In an aqueous solution, the molecules will migrate to the surface, orienting themselves with their hydrophobic tails directed away from the water and their hydrophilic pyridinium head groups remaining in the water. This adsorption at the surface disrupts the cohesive energy of the water molecules and leads to a reduction in the surface tension of the solution.
As the concentration of the surfactant is increased, the surface becomes more populated with surfactant molecules, and the surface tension continues to decrease until the CMC is reached. At and above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant beyond the CMC. wikipedia.org This characteristic behavior is a common method for determining the CMC.
The geometry of the aggregates formed by surfactants, whether they are spherical micelles, cylindrical micelles, or bilayers, can be predicted to some extent by the critical packing parameter (CPP). The CPP is calculated as:
CPP = v / (a₀ * l_c)
where:
v is the volume of the hydrophobic tail.
a₀ is the optimal area occupied by the hydrophilic head group at the aggregate-water interface.
l_c is the length of the hydrophobic tail.
The value of the CPP can suggest the preferred aggregate morphology:
| CPP Value | Predicted Aggregate Structure |
| < 1/3 | Spherical micelles |
| 1/3 to 1/2 | Cylindrical (rod-like) micelles |
| 1/2 to 1 | Vesicles or bilayers |
| > 1 | Inverted structures (e.g., reverse micelles) |
For a given surfactant like 4-cyano-1-hexadecylpyridinium, factors that alter the effective head group area (a₀), such as the addition of electrolytes which screen the repulsion between head groups, can change the CPP and thus influence the morphology of the self-assembled structures.
Host-Guest Interactions with Macrocyclic Receptors
The electron-deficient nature of the 4-cyanopyridinium moiety, coupled with the hydrophobic character of the C16 alkyl chain, makes Pyridinium, 4-cyano-1-hexadecyl- an ideal candidate for forming host-guest complexes with various macrocyclic receptors. These non-covalent interactions are driven by a combination of ion-dipole, hydrophobic, and π-π stacking forces.
Complexation with Cucurbiturils
Cucurbit[n]urils (CB[n]) are a family of pumpkin-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals that can strongly bind cationic guests. wikipedia.org The interaction of Pyridinium, 4-cyano-1-hexadecyl- with cucurbiturils, particularly CB nih.gov and CB , is anticipated to be a highly favorable process.
The positively charged pyridinium ring is expected to be encapsulated within the hydrophobic cavity of CB nih.gov, driven by both hydrophobic effects and cation-dipole interactions between the pyridinium nitrogen and the carbonyl portals of the host. nih.gov The presence of the long hexadecyl chain would further stabilize such a complex through hydrophobic interactions with the exterior of the cucurbituril (B1219460) or by threading through the cavity of a larger homolog like CB .
Table 1: Predicted Thermodynamic Parameters for the Complexation of Pyridinium, 4-cyano-1-hexadecyl- with Cucurbit nih.govuril
| Thermodynamic Parameter | Predicted Value | Driving Force |
| Association Constant (K_a) | High ( > 10^5 M⁻¹) | Cation-dipole, Hydrophobic effect |
| Enthalpy Change (ΔH) | Favorable (Negative) | van der Waals, Cation-dipole |
| Entropy Change (ΔS) | Favorable (Positive) | Desolvation of guest and host cavity |
Note: The values in this table are predicted based on data from analogous systems and established principles of cucurbituril host-guest chemistry. Experimental verification is required.
Interactions with Pillararenes in Supramolecular Assemblies
Pillar[n]arenes, another class of macrocyclic hosts, possess a unique pillar-shaped architecture with an electron-rich aromatic cavity. researchgate.net This cavity is particularly adept at binding cationic guests through a combination of C-H···π and cation-π interactions. The interaction of Pyridinium, 4-cyano-1-hexadecyl- with pillar nih.govarenes or pillar worktribe.comarenes is expected to result in the formation of stable pseudorotaxane-type complexes.
The electron-deficient 4-cyanopyridinium headgroup would be threaded through the cavity of the pillararene, while the long hexadecyl tail would extend outwards. rsc.org The stability of such an assembly would be influenced by the solvent, with less polar solvents generally favoring complexation. Research on the complexation of various bis(pyridinium) derivatives with pillar nih.govarenes has demonstrated the importance of the guest's structure and the length of the alkyl chain connecting the pyridinium units in determining the binding affinity. rsc.org For Pyridinium, 4-cyano-1-hexadecyl-, the single long alkyl chain would likely lead to the formation of nih.govpseudorotaxanes where the pillararene wheel is located around the pyridinium headgroup.
Construction of Supramolecular Polymers and Gels
The amphiphilic nature of Pyridinium, 4-cyano-1-hexadecyl-, combined with its ability to participate in strong non-covalent interactions, makes it a prime candidate for the construction of supramolecular polymers and gels. documentsdelivered.com These materials are formed through the reversible self-assembly of monomeric units, and their properties can be tuned by external stimuli.
In the context of host-guest chemistry, the formation of a nih.govpseudorotaxane between Pyridinium, 4-cyano-1-hexadecyl- and a ditopic host, or the self-assembly of a pre-formed host-guest complex, can lead to the generation of linear supramolecular polymers. For instance, a bis-pillar nih.govarene could link two molecules of the pyridinium amphiphile, creating a repeating polymeric chain.
Furthermore, the inherent self-assembly of Pyridinium, 4-cyano-1-hexadecyl- into micelles or vesicles in aqueous solution can be further organized into a three-dimensional network upon the addition of a cross-linking agent or a second component that interacts with the pyridinium headgroups, leading to the formation of a supramolecular gel. nih.govepa.gov The entanglement of fibrous aggregates, driven by π-stacking of the pyridinium rings and van der Waals interactions between the hexadecyl chains, is a common mechanism for gelation in such systems. nih.gov The resulting gels can exhibit stimuli-responsive behavior, such as a gel-sol transition upon changes in temperature or the addition of a competitive guest molecule.
Directed Molecular Self-Organization in the Solid State
In the absence of a solvent, amphiphilic molecules like Pyridinium, 4-cyano-1-hexadecyl- are known to self-organize into highly ordered structures in the solid state. This self-assembly is primarily driven by the segregation of the polar pyridinium headgroups and the nonpolar hexadecyl tails, a phenomenon analogous to the formation of lipid bilayers.
The anticipated solid-state structure of Pyridinium, 4-cyano-1-hexadecyl- would involve a lamellar or bilayer arrangement. In this architecture, the hexadecyl chains would be interdigitated, maximizing van der Waals interactions, while the 4-cyanopyridinium headgroups would be arranged in a separate layer, stabilized by π-π stacking and electrostatic interactions. The presence of a counterion would also play a crucial role in the packing of the ionic headgroups.
Liquid Crystalline Behavior and Mesophase Transitions
Influence of Molecular Architecture on Liquid Crystallinity
The molecular architecture of Pyridinium (B92312), 4-cyano-1-hexadecyl- is a classic example of a calamitic, or rod-like, mesogen. This structure is characterized by a rigid aromatic core, the 4-cyanopyridinium headgroup, and a long, flexible aliphatic tail, the N-hexadecyl chain. This amphiphilic nature, with a polar head and a nonpolar tail, is a key determinant of its liquid crystalline behavior.
The segregation of these incompatible molecular parts into distinct domains drives the self-assembly process, leading to the formation of ordered structures. In the case of ionic liquid crystals, the strong electrostatic interactions between the pyridinium cations and their counter-ions, combined with the aggregation of the nonpolar alkyl chains, typically favor the formation of layered, or smectic, phases. rsc.org
Key Architectural Features Influencing Mesomorphism:
| Feature | Influence on Liquid Crystallinity |
| Rigid Core | The 4-cyanopyridinium ring provides the necessary structural rigidity and anisotropy. |
| Flexible Tail | The long N-hexadecyl chain introduces fluidity and promotes the micro-segregation that leads to mesophase formation. |
| Ionic Nature | The positive charge on the pyridinium nitrogen and the presence of a counter-ion introduce strong electrostatic interactions that stabilize layered structures. |
| Polar Group | The 4-cyano group contributes to the overall molecular dipole moment, influencing intermolecular interactions and mesophase stability. |
Role of the N-Hexadecyl Chain Length in Mesophase Formation
The length of the N-alkyl chain plays a crucial role in determining the type and stability of the mesophases formed by pyridinium salts. Generally, a longer alkyl chain enhances the tendency for micro-phase segregation, which is essential for the formation of liquid crystalline phases.
For N-alkylpyridinium salts, there is a minimum chain length required to induce mesomorphism. As the chain length increases, the van der Waals interactions between the alkyl tails become more significant, promoting the formation of ordered, layered structures. Studies on homologous series of N-alkylpyridinium salts have shown that increasing the alkyl chain length generally increases the stability of the smectic phase, often reflected in higher clearing temperatures (the temperature at which the liquid crystal transitions to an isotropic liquid). rsc.org For instance, research on various ionic liquid crystals has demonstrated that alkyl chains with 6 to 18 carbon atoms are often suitable for inducing liquid crystalline behavior. nih.gov The hexadecyl (C16) chain of the title compound falls squarely within this range, strongly favoring the formation of stable mesophases.
Impact of the 4-Cyano Group on Mesomorphic Properties and Phase Transitions
The strong dipole of the cyano group, aligned with the long molecular axis, enhances the longitudinal dipole moment of the molecule. This can lead to strong antiparallel correlations between molecules, which in turn favors the formation of bilayered smectic A (SmA) phases. In such arrangements, the polar cyano-substituted pyridinium heads of adjacent molecules orient in opposite directions, creating a stable, layered structure. dtic.mil
Furthermore, the presence of a terminal cyano group on an alkyl chain in other quaternary ammonium (B1175870) salts has been shown to favor the formation of the SmA phase over other potential smectic phases, such as the Smectic T (SmT) phase. rsc.org This suggests that the 4-cyano group in Pyridinium, 4-cyano-1-hexadecyl- plays a directive role in promoting the SmA mesophase. The introduction of a cyano group can also impact transition temperatures; in some systems, it has been observed to reduce melting points and destabilize certain crystalline and nematic phases, while in others with specific symmetries, it can enhance the stability of mesophases. researchgate.net
Characterization of Thermotropic and Lyotropic Mesophases (e.g., Smectic A, Smectic T)
Thermotropic Behavior:
Thermotropic liquid crystals exhibit phase transitions as a function of temperature. For Pyridinium, 4-cyano-1-hexadecyl-, heating the crystalline solid would lead to one or more liquid crystalline mesophases before it becomes an isotropic liquid at the clearing temperature.
Based on its molecular structure and comparisons with similar compounds, Pyridinium, 4-cyano-1-hexadecyl- is expected to exhibit a Smectic A (SmA) phase. rsc.orgdtic.mil In the SmA phase, the rod-like molecules are arranged in layers, with their long axes oriented, on average, perpendicular to the layer planes. Within the layers, the molecules have no long-range positional order, behaving like a two-dimensional liquid. The formation of a layered structure is supported by X-ray scattering studies on long-chain 1-alkyl-4-cyanopyridinium salts, which have shown evidence of such organization. researchgate.net
While less common for this type of structure, the possibility of a Smectic T (SmT) phase cannot be entirely ruled out without specific experimental data. The SmT phase is a highly ordered smectic phase with tetragonal packing of the molecules within the layers. rsc.org
Illustrative Thermotropic Phase Transitions:
| Transition | Description |
| Crystal to Smectic A | Upon heating, the crystalline solid melts into a layered liquid crystalline phase. |
| Smectic A to Isotropic | With further heating, the layered structure breaks down, and the material becomes a disordered isotropic liquid. |
Lyotropic Behavior:
Lyotropic liquid crystals form mesophases in the presence of a solvent, with the phase behavior being dependent on both temperature and concentration. The amphiphilic nature of Pyridinium, 4-cyano-1-hexadecyl- makes it a candidate for forming lyotropic phases, particularly in polar solvents like water.
At low concentrations in water, the molecules would exist as individual ions or form small aggregates. As the concentration increases past a critical micelle concentration (CMC), they self-assemble into larger structures to minimize the unfavorable interactions between the hydrophobic hexadecyl tails and the water molecules. researchgate.net
Common lyotropic phases that could be formed include:
Lamellar (Lα) phase: This phase consists of bilayers of the pyridinium salt separated by layers of the solvent. researchgate.net The structure is analogous to the thermotropic SmA phase.
Hexagonal (H1) phase: In this phase, the molecules aggregate into cylindrical micelles, which then pack into a hexagonal lattice. researchgate.net
The specific lyotropic phase formed would depend on the concentration of the pyridinium salt, the temperature, and the nature of the counter-ion.
Catalytic Activity and Reaction Mechanisms
Pyridinium (B92312) Derivatives as Catalytic Components in Organic Synthesis
Pyridinium salts are a well-established class of compounds that serve as versatile components in organic synthesis. acs.org Their applications are broad, encompassing roles as phase transfer catalysts, acylating agents, and precursors for generating reactive intermediates. acs.orgacs.org The N-alkylpyridinium scaffold, in particular, is a cornerstone of many catalytic systems. The long hexadecyl chain in 4-cyano-1-hexadecylpyridinium categorizes it as a cationic surfactant, a class of molecules known to facilitate reactions by forming micelles in aqueous media or by transferring anionic species between immiscible phases. jst.go.jp
As cationic surfactants, pyridinium salts like cetylpyridinium (B1207926) chloride are employed in various industrial and laboratory applications. jst.go.jp Their ability to self-assemble into micelles creates micro-heterogeneous environments within a bulk solution. These micellar aggregates can encapsulate non-polar reactants, increasing their local concentration and enhancing reaction rates, a phenomenon known as micellar catalysis. acs.orgnih.gov This approach is particularly valuable for reactions involving water-insoluble substrates, offering a green alternative to traditional organic solvents. rsc.org
Exploration of Catalytic Mechanisms and Reaction Pathways
The catalytic mechanisms involving 4-cyano-1-hexadecylpyridinium are multifaceted. The primary pathways are dictated by the nature of the reaction environment and the presence of co-catalysts or initiators such as light or transition metals.
One of the most significant mechanistic pathways involves single-electron transfer (SET). The pyridinium ring, especially when rendered electron-deficient by the 4-cyano group, can be reduced to a neutral pyridyl radical. nih.gov This radical species is a key intermediate in a variety of deaminative functionalization reactions where alkyl amines are converted to Katritzky pyridinium salts and then used as alkyl radical precursors. nih.gov The general steps involve:
Reduction: The pyridinium cation is reduced via SET to a neutral pyridyl radical.
Fragmentation: The pyridyl radical undergoes C–N bond cleavage to release a pyridine (B92270) molecule and an alkyl radical. nih.gov
This ability to generate radicals makes N-functionalized pyridinium salts valuable in photoredox catalysis and other radical-mediated transformations. acs.org
Furthermore, in biphasic systems, the compound functions as a phase transfer catalyst (PTC). The positively charged pyridinium headgroup can pair with an anionic reactant in an aqueous phase, and the lipophilic hexadecyl tail facilitates the transport of this ion pair into an organic phase where the reaction with an organic-soluble substrate occurs. ijirset.com The mechanism involves the continuous ferrying of anions across the phase boundary, accelerating the reaction. ijirset.comyoutube.com
Role of the 4-Cyano Moiety in Modulating Catalytic Efficiency and Selectivity
The 4-cyano group is not a passive substituent; it plays a critical role in modulating the catalytic efficiency and selectivity of the pyridinium salt. Its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring.
This electron-withdrawing effect enhances the electrophilicity of the pyridinium ring, making it more susceptible to nucleophilic attack and, crucially, lowering its reduction potential. nih.gov A lower reduction potential means the pyridinium salt can be more easily reduced to form the pyridyl radical intermediate, which is central to SET-based catalytic cycles. nih.gov This makes 4-cyanopyridinium derivatives particularly effective in reactions initiated by reduction.
In the context of nucleophilic addition reactions, an electron-withdrawing group at the 3- or 4-position is often required to activate the pyridinium salt, rendering it sufficiently electrophilic for the reaction to proceed efficiently. acs.org The cyano group at the 4-position thus activates the ring for dearomatization reactions, a powerful strategy for constructing chiral N-heterocycles. acs.org
However, the cyano group's reactivity also presents potential competing pathways. For instance, the cyano group in 1-alkyl-4-cyanopyridinium salts can be susceptible to replacement by strong nucleophiles like hydrazine (B178648) or aliphatic amines, a reaction that could potentially deactivate the catalyst under certain conditions. rsc.org
Applications in Homogeneous and Heterogeneous Catalytic Systems
The dual-nature of 4-cyano-1-hexadecylpyridinium, being both a potential radical precursor and a surfactant, allows for its application in both homogeneous and heterogeneous catalysis.
Heterogeneous and Biphasic Catalysis: The compound's most prominent role is in systems with more than one phase.
Phase Transfer Catalysis (PTC): In a classic liquid-liquid (e.g., water-organic) or solid-liquid system, 4-cyano-1-hexadecylpyridinium acts as a phase transfer agent. Its amphiphilic character bridges the gap between immiscible reactants. This is a form of heterogeneous catalysis where the bulk of the reaction occurs in one phase, facilitated by the catalyst shuttling between phases. ijirset.com The efficiency of such catalysts is often related to the size of the alkyl chains (organophilicity), with a higher number of carbon atoms generally leading to a higher concentration of the catalyst-anion pair in the organic phase. acsgcipr.org
Micellar Catalysis: In aqueous solutions, when present above its critical micelle concentration (CMC), the compound forms micelles. These micelles act as nanoreactors, creating a hydrophobic core within the aqueous bulk. This environment can solubilize organic substrates and bring them into close proximity with other reactants or catalysts, dramatically accelerating reactions. nih.govrsc.org This is considered a micro-heterogeneous system. The use of functional surfactants that contain catalytically active groups (like the pyridinium headgroup) within the micellar structure is a key strategy in this field. rsc.org
The table below illustrates the typical components and conditions for reactions where a cetylpyridinium-type salt could function as a phase transfer or micellar catalyst.
Table 1: Illustrative Catalytic Systems for Cetylpyridinium Derivatives
| Catalytic System | Role of Cetylpyridinium Derivative | Typical Reactants | Solvent System | Reaction Conditions |
|---|---|---|---|---|
| Phase Transfer Catalysis | Phase Transfer Agent | Aqueous inorganic salt (e.g., NaCN), organic halide (e.g., 1-bromooctane) | Biphasic (e.g., Water/Toluene) | Room temperature to moderate heating |
| Micellar Catalysis | Surfactant/Nanoreactor | Water-insoluble organic substrate, water-soluble reagent | Aqueous | Dependent on CMC, often mild temperatures |
Advanced Sensing Applications
Development of Chemical and Biosensors
The quest for real-time, sensitive, and specific detection of analytes has driven the development of innovative chemical and biosensors. While broad advancements have been made in this field, the specific application of Pyridinium (B92312), 4-cyano-1-hexadecyl- remains a niche area of research. The functional groups within the molecule, however, suggest its potential as a key component in sensor construction. The positively charged pyridinium ring can interact with anionic species, while the cyano group can participate in specific chemical reactions or act as a signaling unit. The long hexadecyl tail lends itself to the formation of organized structures like micelles or monolayers, which are crucial for creating stable and reproducible sensor surfaces.
Principles of Optical Sensing (Colorimetric and Fluorometric Responses)
Optical sensing methods, which rely on changes in light absorption (colorimetric) or emission (fluorometric), are highly valued for their sensitivity and the potential for visual detection. The core structure of Pyridinium, 4-cyano-1-hexadecyl- suggests its potential utility in this domain. For instance, the interaction of the pyridinium ring with an analyte could alter the electronic distribution within the molecule, leading to a change in its absorption spectrum and a visible color change.
Similarly, the fluorometric properties of a system incorporating Pyridinium, 4-cyano-1-hexadecyl- could be modulated upon analyte binding. This could manifest as either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The principles behind these potential responses are rooted in phenomena such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET), all of which can be influenced by the binding of a target molecule to the sensor.
Electrochemical Sensing Properties and Transduction Mechanisms
Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, portability, and often simpler instrumentation. The electrochemical behavior of Pyridinium, 4-cyano-1-hexadecyl- can be harnessed for sensing applications. The pyridinium group is electrochemically active and can undergo reduction or oxidation at a specific potential. The binding of an analyte to the molecule can hinder or facilitate this electron transfer process, leading to a measurable change in the electrochemical signal, such as the peak current or potential.
The primary transduction mechanisms that could be employed include amperometry, voltammetry, and potentiometry. In an amperometric sensor, the current generated by the oxidation or reduction of the pyridinium moiety at a fixed potential would be monitored. A voltammetric approach would involve scanning a range of potentials and observing shifts in the peak potentials or currents. A potentiometric sensor, on the other hand, would measure the change in the potential of an electrode modified with Pyridinium, 4-cyano-1-hexadecyl- as a result of analyte interaction.
Integration into Hybrid Sensing Platforms
To enhance the sensitivity, selectivity, and robustness of sensors, there is a growing trend towards the development of hybrid sensing platforms. These platforms often combine the unique properties of different materials and transduction methods. Pyridinium, 4-cyano-1-hexadecyl-, with its amphiphilic nature, is a candidate for integration into such systems.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Key predicted properties include:
HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity and electronic transitions. The electron-withdrawing nature of the 4-cyano group is expected to lower the energy of the LUMO, making the pyridinium (B92312) ring more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (ESP) : An ESP map visually represents the charge distribution on the molecule's surface. For 4-cyano-1-hexadecylpyridinium, it would show a high positive potential around the pyridinium nitrogen and a negative potential near the cyano group, highlighting regions prone to electrostatic interactions. mdpi.com
Mulliken Charges : These calculations assign partial charges to each atom, quantifying the electron distribution. This information is vital for parameterizing force fields used in larger-scale molecular dynamics simulations. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents expected values for 4-cyano-1-hexadecylpyridinium based on principles of computational chemistry and data from similar compounds.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability; relates to ionization potential. |
| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting ability; influenced by the electron-withdrawing cyano group. |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to electronic stability and the energy required for electronic excitation. mdpi.com |
| Dipole Moment | High | Reflects the molecule's overall polarity, crucial for solvent interactions. |
Quantum chemistry can accurately predict spectroscopic data, which serves to validate computational models against experimental results. nmrdb.orgresearchgate.net
NMR Spectroscopy : The calculation of the nuclear magnetic shielding tensor for each nucleus allows for the prediction of 1H and 13C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated shifts for the molecule in a vacuum or implicit solvent against a reference compound (e.g., tetramethylsilane), a predicted spectrum can be generated. Discrepancies between predicted and experimental spectra can reveal specific conformational or environmental effects.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For 4-cyano-1-hexadecylpyridinium, this would predict the λmax values corresponding to π-π* transitions within the aromatic pyridinium system, which are influenced by the cyano substituent.
Molecular Dynamics (MD) Simulations
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. mdpi.com Based on classical mechanics and parameterized force fields (like AMBER or CHARMM), MD simulations can model complex processes such as self-assembly and solvation. rsc.org
A key feature of surfactants like 4-cyano-1-hexadecylpyridinium is their ability to self-assemble in aqueous solutions to form micelles. MD simulations are an indispensable tool for visualizing and analyzing this process at an atomistic level. nih.gov
A typical simulation involves:
Placing a number of 4-cyano-1-hexadecylpyridinium molecules and their counter-ions (e.g., chloride) randomly in a box of water molecules. nih.gov
Running a simulation for hundreds of nanoseconds to microseconds, allowing the molecules to spontaneously aggregate. nih.gov
Analyzing the resulting trajectories to characterize the formed micelles.
Key parameters derived from these simulations include:
Aggregation Number (Nagg) : The average number of surfactant molecules in a single micelle. researchgate.net
Radius of Gyration (Rg) : A measure of the micelle's size and compactness. nih.gov
Solvent Accessible Surface Area (SASA) : The surface area of the micelle exposed to water, which can be divided into hydrophilic and hydrophobic contributions. nih.gov
Table 2: Representative MD Simulation Data for Micelle Characterization This table illustrates typical data obtained from MD simulations of surfactant aggregation.
| Simulation Time (ns) | Number of Aggregates | Average Nagg | Average Rg (nm) |
|---|---|---|---|
| 0 | 60 (monomers) | 1 | N/A |
| 50 | 5 | 12 | 1.5 |
| 150 | 1 | 60 | 2.4 |
| 400 | 1 | 60 | 2.3 |
The simulations would show how the hydrophobic hexadecyl tails collapse to form a core, shielded from water by the polar 4-cyano-pyridinium headgroups. nih.gov
MD trajectories provide a wealth of information about the forces driving molecular behavior.
Radial Distribution Functions (RDFs) : RDFs describe the probability of finding one atom or group at a certain distance from another. For instance, an RDF between the pyridinium nitrogen and water oxygen atoms would reveal the structure of the hydration shell around the hydrophilic headgroup. nih.gov
Hydrogen Bonding : Analysis of hydrogen bonds can quantify the interactions between the surfactant headgroups, counter-ions, and surrounding water molecules. nih.gov
Solvent Effects : The influence of different solvents on the conformation and stability of a single surfactant molecule can be studied. Using a polarizable continuum model (PCM) in quantum calculations can evaluate stabilization energies in various solvents like chloroform (B151607) or acetonitrile (B52724). mdpi.com MD simulations with explicit solvent boxes can explore these effects in more detail, showing how solvent molecules arrange around the solute and mediate interactions.
Derivation of Structure-Property Relationships from Computational Models
A primary goal of computational chemistry is to establish Quantitative Structure-Property Relationships (QSPR), which link molecular-level features to macroscopic properties. mdpi.com By calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular volume, surface area) for 4-cyano-1-hexadecylpyridinium and its analogues, models can be built to predict experimental observables. nih.gov
For example, a QSPR model could correlate calculated descriptors with the critical micelle concentration (CMC). By training a model with data from known surfactants, it becomes possible to predict the CMC of a new molecule like 4-cyano-1-hexadecylpyridinium before it is synthesized. Machine learning algorithms are increasingly used to develop sophisticated QSPR models from large datasets generated by DFT calculations, enhancing predictive accuracy. nih.gov These models are invaluable for the rational design of new surfactants with tailored properties for specific applications.
Applications in Functional Materials and Nanotechnology
Components in the Design of Functionalized Ionic Materials
The compound Pyridinium (B92312), 4-cyano-1-hexadecyl- is a quintessential example of a task-specific ionic liquid (IL) or salt. Ionic liquids containing alkylpyridinium cations are noted for their versatility in polymer composites, where they can act as solvents, dispersants, plasticizers, and interfacial modifiers. mdpi.com The structure of this particular compound, with its long C16 alkyl chain (hexadecyl group), imparts strong amphiphilic character, making it an effective surfactant.
Table 1: Properties of Related Pyridinium Compounds
| Property | Cetylpyridinium (B1207926) Chloride (1-Hexadecylpyridinium Chloride) |
| Molecular Formula | C₂₁H₃₈ClN |
| Molecular Weight | 339.99 g/mol |
| Form | White Crystalline Powder chemicalbook.com |
| Solubility | Freely soluble in water and chloroform (B151607) chemicalbook.com |
| Key Feature | Cationic surfactant with antiseptic properties nih.govchemicalbook.com |
Precursors for the Synthesis of N-Doped Carbon Materials
A significant application of Pyridinium, 4-cyano-1-hexadecyl- is its use as a precursor for nitrogen-doped (N-doped) carbon materials. The synthesis of N-doped carbons from specific ionic liquids, particularly those containing nitrile or cyano groups, is a high-yield, solvent-free route to nitrogen-rich carbons. researchgate.net
The process involves the direct, atmospheric-pressure carbonization of the ionic liquid. The cyano functional group plays a critical role in this process. At elevated temperatures (around 400 °C), the cyano groups can undergo cyclotrimerization to form highly stable triazine rings. This reaction creates a cross-linked, thermostable resin network. researchgate.net This initial network formation is essential as it prevents the evaporation of volatile intermediates, ensuring a high carbon yield upon further heating to 1000 °C. During the final carbonization stage, condensation of the entire system occurs, with the elimination of hydrogen and some nitrogen, leading to the formation of graphitic domains doped with nitrogen atoms. researchgate.net
The resulting N-doped carbon materials exhibit unique properties, including high conductivity and a porous structure, making them suitable for various applications. researchgate.netbeilstein-journals.org The nitrogen atoms can be incorporated into the carbon lattice in several configurations, such as pyridinic-N, pyrrolic-N, and graphitic-N (quaternary-N), each imparting different electronic and chemical properties to the material. sci-hub.se
Table 2: Common Configurations of Nitrogen in N-Doped Carbon
| Nitrogen Configuration | Description | Typical XPS Binding Energy |
| Pyridinic-N | N atom at the edge of a graphene plane, bonded to two C atoms, contributing one p-electron to the π-system. | ~398 eV sci-hub.se |
| Pyrrolic-N | N atom in a five-membered ring, bonded to two C atoms, contributing two p-electrons to the π-system. | ~400 eV sci-hub.se |
| Graphitic-N (Quaternary-N) | N atom substitutes a C atom within the graphitic lattice, bonded to three C atoms. | ~401.5 eV sci-hub.se |
Integration into Advanced Materials for Optical and Electronic Devices
The integration of Pyridinium, 4-cyano-1-hexadecyl- into advanced materials for optical and electronic devices is primarily indirect, stemming from its role as a precursor to N-doped carbon nanostructures. Carbon-based organic nanoarchitectures are of great interest for their potential in nanoelectronics and optoelectronic devices. nih.gov
By carefully controlling the synthesis conditions during the carbonization of precursors like Pyridinium, 4-cyano-1-hexadecyl-, it is possible to produce N-doped porous carbon nanoribbons and other structures with precisely defined chemical and electronic properties. nih.gov Theoretical calculations predict that the electronic properties, such as the band gap, of these resulting nanomaterials can be tuned by altering their physical dimensions (e.g., the width of a nanoribbon). nih.gov Therefore, the compound serves as a foundational building block for creating functional components for next-generation electronic and optical systems.
Fabrication of Self-Assembled Nanostructures for Diverse Applications
The amphiphilic nature of Pyridinium, 4-cyano-1-hexadecyl- makes it an ideal candidate for the bottom-up fabrication of self-assembled nanostructures. The molecule consists of a hydrophilic, charged pyridinium head and a long, hydrophobic hexadecyl tail. nih.govnih.gov In aqueous solutions, such molecules spontaneously assemble to minimize the unfavorable interaction between the hydrophobic tails and water, leading to the formation of organized structures like micelles, vesicles, or liquid crystals.
The self-assembly process can be highly specific. The presence of the cyano group on the pyridinium ring can direct the assembly through specific non-covalent interactions, influencing the morphology of the resulting nanostructures. nih.govresearchgate.net This behavior is analogous to how molecules like cyanuric acid form ordered networks on surfaces through hydrogen bonding. nih.gov The ability to form well-defined, ordered nanostructures is crucial for applications in drug delivery, catalysis, and the templating of other nanomaterials.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of N-alkylpyridinium salts often involves the quaternization of pyridine (B92270) with an appropriate alkyl halide. mdpi.com While effective, future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes for 4-cyano-1-hexadecylpyridinium and its derivatives.
Current synthetic strategies for similar pyridinium (B92312) salts often require multiple steps, refluxing in organic solvents for extended periods, and subsequent purification, which can be resource-intensive. mdpi.commdpi.com A key future goal is the development of one-pot multicomponent reactions that can construct the target molecule with high yield and selectivity, minimizing waste. nih.gov
Furthermore, the principles of green chemistry should be a central focus. nih.gov Research into sustainable methodologies could explore:
Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).
Catalyst Development: Designing reusable or heterogeneous catalysts to facilitate the quaternization reaction under milder conditions (lower temperature and pressure), reducing energy consumption.
Alternative Energy Sources: The application of microwave-assisted or ultrasonic-assisted synthesis could dramatically reduce reaction times and improve energy efficiency compared to conventional heating. nih.gov
A comparative overview of potential sustainable approaches is presented below.
| Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. | Optimization of reaction parameters (power, time, temperature) for the specific reactants. |
| Ultrasonic-Assisted Synthesis | Enhanced mass transfer and reaction rates through acoustic cavitation. | Investigating the effect of frequency and power on reaction efficiency and product purity. |
| Solvent-Free Reactions | Eliminates solvent waste, simplifies product isolation. | Exploring solid-state or melt-phase reactions between 4-cyanopyridine (B195900) and a hexadecylating agent. |
| Bio-catalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for enzymes capable of catalyzing N-alkylation or developing engineered enzymes for this purpose. |
By embracing these modern synthetic strategies, the production of 4-cyano-1-hexadecylpyridinium can become more cost-effective and environmentally responsible, which is crucial for its potential large-scale application.
Deeper Mechanistic Understanding of Supramolecular Assembly and Phase Transitions
The amphiphilic nature of 4-cyano-1-hexadecylpyridinium inherently drives it to self-assemble in solution, forming micelles, vesicles, or liquid crystalline phases. These supramolecular structures are governed by a delicate balance of non-covalent interactions, including hydrophobic effects, π-stacking, and electrostatic interactions between the pyridinium rings. nih.gov While the general principles of amphiphile self-assembly are well-known, the specific influence of the 4-cyano substituent presents a rich area for investigation.
Future research should aim to elucidate a detailed mechanistic understanding of how this specific functional group modulates intermolecular forces and, consequently, the morphology of the resulting aggregates. The electron-withdrawing nature of the cyano group can alter the charge distribution on the pyridinium ring, potentially influencing π-π stacking interactions and interactions with counter-ions or solvent molecules.
A critical area of inquiry involves the study of phase transitions. Long-chain ionic liquids and pyridinium salts are known to exhibit complex phase behavior, including multiple solid-state polymorphs and liquid crystalline phases. rsc.orgmdpi.com Understanding and controlling the transitions between these phases is paramount for designing "smart" materials that respond to external stimuli like temperature, pressure, or chemical environment. rsc.org
To achieve this deeper understanding, a combination of advanced analytical techniques and computational modeling will be essential.
| Technique/Method | Information Gained | Future Research Application |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of aggregate morphology (micelles, vesicles, etc.) in a near-native state. | To map out the phase diagram of self-assembled structures as a function of concentration and temperature. |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Detailed information on the size, shape, and internal structure of supramolecular assemblies. | To quantify the dimensions of aggregates and understand how they are altered by the cyano group. |
| Differential Scanning Calorimetry (DSC) | Characterization of thermal transitions (melting, crystallization, liquid crystal phases). mdpi.com | To identify and characterize the rich phase behavior and polymorphism of the solid material. |
| Molecular Dynamics (MD) Simulations | Atomistic-level insight into the forces driving self-assembly and the dynamics of phase transitions. | To build predictive models of aggregation behavior and guide the design of new derivatives with tailored properties. |
A thorough investigation into the supramolecular chemistry of this compound will provide the fundamental knowledge needed to harness its self-assembly for advanced applications.
Expansion of Functional Applications in Catalysis, Sensing, and Energy Materials
The distinct structural features of 4-cyano-1-hexadecylpyridinium—an amphiphilic body, a functional cyano "head," and a pyridinium core—suggest a broad landscape of potential applications that remains largely unexplored.
Catalysis: As an amphiphile, the compound can form micelles in aqueous solutions, creating microreactors that can enhance reaction rates and influence selectivity in organic synthesis, a field known as micellar catalysis. The pyridinium moiety itself can act as a phase-transfer catalyst. Future work should investigate its efficacy in promoting reactions between water-insoluble and water-soluble reactants. The cyano group could also be harnessed for its coordinating ability with metal ions, opening possibilities for developing novel metal-ligand catalytic systems.
Sensing: The combination of a fluorogenic or chromogenic pyridinium ring and a potentially interactive cyano group makes this molecule a promising candidate for chemosensor development. scielo.br Research should focus on its response to various analytes. For instance, the binding of metal ions or specific anions to the cyano group or the pyridinium ring could induce a measurable change in its optical properties (fluorescence or color). researchgate.net Its self-assembly into ordered films or layers could also be used to construct sensitive sensor surfaces.
Energy Materials: The ability of ionic compounds to form ordered liquid crystalline phases is highly relevant for energy applications. These ordered phases can exhibit anisotropic ion conductivity, making them suitable for use as electrolytes in batteries or fuel cells. Future studies should characterize the ionic conductivity of 4-cyano-1-hexadecylpyridinium in its various phases. Furthermore, its self-assembly properties could be exploited to template the synthesis of porous carbon or metal oxide materials with high surface areas, which are valuable for supercapacitors and battery electrodes.
Interdisciplinary Integration and Advanced Material Design
The most significant breakthroughs involving 4-cyano-1-hexadecylpyridinium will likely emerge from research that transcends traditional disciplinary boundaries. Integrating synthetic chemistry, physical chemistry, materials science, and computational modeling is crucial for designing the next generation of advanced functional materials based on this platform.
Future directions should focus on creating hierarchical and composite materials where 4-cyano-1-hexadecylpyridinium serves as a key functional building block. Examples of such interdisciplinary research avenues include:
Hybrid Organic-Inorganic Materials: Using the self-assembled aggregates of the pyridinium salt as templates to direct the synthesis of structured inorganic materials like silica (B1680970) or titania. This could yield nanomaterials with controlled porosity and morphology for applications in catalysis or separation science.
Polymer Composites: Incorporating 4-cyano-1-hexadecylpyridinium into polymer matrices to create materials with enhanced ionic conductivity, antistatic properties, or antimicrobial activity. mdpi.com
Responsive Drug Delivery Systems: Leveraging the formation of vesicles (liposomes) to encapsulate therapeutic agents. scielo.br The cyano group could be further functionalized with targeting ligands to create "smart" delivery vehicles that release their payload in response to specific biological cues.
Advanced Functional Surfaces: Creating highly ordered monolayers or thin films on solid substrates via techniques like Langmuir-Blodgett deposition. These ordered surfaces could be designed for applications in nonlinear optics, molecular electronics, or as specialized coatings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyridinium, 4-cyano-1-hexadecyl-, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with hexadecyl halides, followed by cyano-group introduction. Microwave-assisted methods (e.g., as used in cobaltoceniumylamido-pyridinium synthesis) can enhance reaction efficiency . Purification via recrystallization or column chromatography is critical. Validate purity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Crystallographic data (e.g., from IUCr databases) provide structural confirmation .
Q. How can researchers determine the solubility and aggregation behavior of this compound in different solvents?
- Methodological Answer : Conduct solubility tests in polar (water, methanol) and nonpolar solvents (hexane, chloroform). Use dynamic light scattering (DLS) to detect micelle formation due to the amphiphilic hexadecyl chain. Compare with viscosity studies of similar pyridinium-based ionic liquids to infer aggregation trends .
Q. What safety protocols are essential when handling Pyridinium, 4-cyano-1-hexadecyl- in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for pyridinium analogs (e.g., benzyl-hexadecyl compounds) to identify hazards like toxicity or skin irritation . Use fume hoods, gloves, and eye protection. Document storage conditions (e.g., anhydrous environments) and disposal methods compliant with institutional guidelines .
Advanced Research Questions
Q. How can Bayesian optimization improve the continuous-flow synthesis of this compound?
- Methodological Answer : Implement multi-objective Bayesian optimization to simultaneously maximize yield and minimize reaction time. Use active learning algorithms to iteratively refine parameters (temperature, flow rate, reagent ratios). This approach has been validated for pyridinium salt synthesis, achieving >90% yield in optimized conditions .
Q. What computational strategies predict the compound’s interaction with biological membranes or viral envelopes?
- Methodological Answer : Perform molecular dynamics (MD) simulations to model the compound’s insertion into lipid bilayers, leveraging its amphiphilic structure. Compare with experimental data from antiviral studies (e.g., hexadecyl pyridinium chloride’s SARS-CoV-2 inhibition mechanisms) . Density functional theory (DFT) can elucidate electronic effects of the cyano group on binding affinity.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antimicrobial properties?
- Methodological Answer : Systematically vary the alkyl chain length (C12–C18) and substituent positions. Test derivatives against Gram-positive/negative bacteria using minimum inhibitory concentration (MIC) assays. Correlate results with logP values and critical micelle concentrations (CMC) to identify optimal hydrophobicity .
Methodological and Analytical Considerations
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature reliability . Replicate experiments under controlled conditions (e.g., humidity, temperature) and cross-validate using multiple techniques (e.g., HPLC for purity, thermogravimetric analysis for stability) .
Q. What data management practices ensure reproducibility for studies involving this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN for documenting synthesis protocols and raw data . Include detailed metadata (e.g., solvent batch numbers, spectrometer calibration logs) in appendices .
Q. Which databases and search strategies are most effective for literature reviews on pyridinium derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
